3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a complex organic compound. The compound belongs to the category of pyrazoles, which are heterocyclic aromatic organic compounds, characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of amines with appropriate precursors. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives (Zheng et al., 2010). This suggests a complex multi-step process might be involved in synthesizing the specific compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the structure of similar compounds has been characterized by X-ray diffraction, IR and electronic spectroscopy (Albayrak et al., 2010). These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and electronic properties.
properties
IUPAC Name |
3-ethoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-23-16-11-10-15(19(22)12(16)2)18-17(13(3)20-21-18)14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXSMSMGNXTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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